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Introduction
Plasmocid, also known as Pamaquine and initially named Plasmochin, holds a significant

place in the history of medicinal chemistry as the second synthetic antimalarial drug to be

discovered, following methylene blue.[1] Its development in the 1920s marked a pivotal

moment, demonstrating that synthetic compounds could effectively combat malaria, a disease

that had for centuries been treated with the natural product quinine. This technical guide

provides a comprehensive overview of the historical context surrounding the discovery of

Plasmocid, its chemical properties, mechanism of action, and the early experimental work that

established its use. The document is intended for researchers, scientists, and drug

development professionals interested in the evolution of antimalarial therapies.

Historical Discovery and Development
The journey of Plasmocid began in the laboratories of Bayer in Elberfeld, Germany, a hub of

chemical and pharmaceutical innovation in the early 20th century. The development of

synthetic dyes had laid the groundwork for the systematic synthesis and testing of new

chemical entities for therapeutic purposes.

1.1. The German Initiative and Synthesis (1924)
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In 1924, a team of German chemists, Wilhelm Schulemann, Fritz Schoenhoefer, and August

Wingler, successfully synthesized the compound that would be named Plasmochin.[1] Their

work was a part of a broader effort in Germany to develop synthetic drugs, a field that had

gained momentum after the successes with compounds like Salvarsan for syphilis. The

synthesis of Plasmocid was a landmark achievement, showcasing the potential of rational

drug design in an era dominated by natural remedies.

1.2. Early Preclinical Evaluation: The Avian Malaria Model (1926)

Following its synthesis, the antimalarial properties of Plasmocid were first demonstrated by

Wilhelm Roehl in 1926. Roehl utilized an avian malaria model, infecting birds with the

Plasmodium parasite to test the efficacy of the new compound. His experiments successfully

showed that Plasmocid was effective in treating malaria in these animal models, paving the

way for its introduction into human medicine.[1] Avian malaria was a standard experimental

system for malaria research in the early 20th century.

1.3. A Breakthrough in Human Malaria: Preventing Relapse (1929)

A significant milestone in the clinical application of Plasmocid came in 1929 with a large-scale

trial conducted by the Royal Army Medical Corps and the British Indian Medical Service. This

trial provided the first conclusive evidence that a drug could prevent the relapse of Plasmodium

vivax malaria.[2] Prior to this, it was understood that patients with vivax malaria would

experience recurrent episodes of the disease, and there was no effective treatment to prevent

these relapses.[2] This discovery was a major advancement in the management of this

debilitating form of malaria.

Quantitative Data Summary
Detailed quantitative data from the initial historical studies on Plasmocid are not extensively

available in modern digital archives. The following tables summarize the available information

on its toxicity.

Table 1: Acute Toxicity of Pamaquine
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Test Type
Route of
Exposure

Species Dose Toxic Effects

LD50 Oral Mouse 68 mg/kg

Details not

reported other

than lethal dose

value.

LDLo Subcutaneous Mouse 12.5 mg/kg

Changes in

motor activity,

dyspnea.

LDLo Unreported Human (man) 7.353 mg/kg

Details not

reported other

than lethal dose

value.

LDLo Subcutaneous Dog 20 mg/kg

Details not

reported other

than lethal dose

value.

LDLo Oral Cat 7.5 mg/kg

Coma,

methemoglobine

mia-

carboxyhemoglo

bin.

LDLo Subcutaneous Cat 5 mg/kg

Coma,

methemoglobine

mia-

carboxyhemoglo

bin.
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LDLo Intravenous Cat 5 mg/kg

Convulsions or

effect on seizure

threshold, coma,

methemoglobine

mia-

carboxyhemoglo

bin.

Source: Adapted from available toxicity data.

Experimental Protocols
The precise, detailed experimental protocols from the 1920s are not fully available in

contemporary literature. However, based on the scientific practices of the era, the following are

reconstructed outlines of the key experimental methodologies.

3.1. Synthesis of Pamaquine (Plasmocid)

While the original 1924 synthesis by Schulemann, Schoenhoefer, and Wingler is not detailed in

readily available sources, a modern preparation method provides insight into the chemical

process. The synthesis involves a two-step reaction:

Halogenation of 8-amino-6-methoxyquinoline: The amino group on 8-amino-6-

methoxyquinoline is substituted with a halogen (e.g., bromine or chlorine) to produce an 8-

halogen-6-methoxyquinoline intermediate. This can be achieved through a Sandmeyer-type

reaction using copper halides and a diazotizing agent.

Coupling with 5-diethylamino-2-aminopentane: The resulting 8-halogen-6-methoxyquinoline

is then coupled with 5-diethylamino-2-aminopentane to yield pamaquine. This coupling is a

nucleophilic substitution reaction.

A YouTube video describes a synthesis starting with 4-methoxy-2-nitroaniline, which undergoes

a Skraup reaction with glycerol in the presence of sulfuric acid and an oxidizing agent

(nitrobenzene) to form the quinoline ring system. The nitro group is then reduced to an amine,

followed by condensation with 4-bromo-N,N-diethylpentan-1-amine to yield pamaquine.[3][4]
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3.2. Avian Malaria Efficacy Testing (Reconstructed from Roehl's 1926 work)

The avian malaria model was crucial for the initial screening of antimalarial compounds.

Parasite and Host: Canaries or other small birds were typically used as the host organism.

The birds would be infected with a species of avian malaria parasite, such as Plasmodium

relictum or Plasmodium cathemerium.

Infection: Infection was induced by injecting the birds with blood containing the malaria

parasites.

Drug Administration: Pamaquine would have been administered orally or via injection at

various doses to different groups of infected birds.

Efficacy Assessment: The effectiveness of the treatment would have been determined by

microscopic examination of blood smears to monitor the level of parasitemia (the percentage

of red blood cells infected with the parasite). A reduction in parasitemia or complete

clearance of parasites from the blood would indicate efficacy. The overall health and survival

of the birds would also have been monitored.

3.3. Clinical Trial for Vivax Malaria Relapse Prevention (Reconstructed from the 1929 trial)

The 1929 trial by the Royal Army Medical Corps was a landmark study. While the specific

protocol is not detailed in the available search results, a typical clinical trial of that era would

have involved the following elements:

Study Population: Soldiers and personnel who had contracted P. vivax malaria in endemic

regions.

Treatment Groups: Participants would have been divided into at least two groups: a

treatment group receiving pamaquine and a control group likely receiving the standard

treatment of the time (quinine) or no preventative treatment for relapse.

Dosing: The pamaquine group would have received a specific daily dose of the drug for a

defined period.
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Follow-up: Both groups would have been monitored over an extended period (months) for

the recurrence of malaria symptoms and the presence of parasites in their blood.

Outcome Measurement: The primary outcome would have been the rate of relapse in each

group. A significantly lower relapse rate in the pamaquine group would demonstrate its

efficacy in preventing vivax malaria relapses.

Signaling Pathways and Experimental Workflows
4.1. Mechanism of Action of 8-Aminoquinolines

Pamaquine is an 8-aminoquinoline, a class of compounds that includes primaquine. The

precise molecular mechanism of action of 8-aminoquinolines is still not fully elucidated but is

believed to involve metabolic activation.

The current hypothesis suggests a two-step process:

CYP-mediated Metabolism: The parent drug is metabolized by cytochrome P450 enzymes

(predominantly CYP2D6) in the liver into reactive, hydroxylated metabolites.

Redox Cycling and ROS Generation: These metabolites undergo redox cycling, a process

that generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen

peroxide. The accumulation of ROS within the parasite is thought to cause oxidative damage

to essential biomolecules, leading to parasite death.

This mechanism is thought to be responsible for the drug's activity against the liver stages

(hypnozoites) of P. vivax and P. ovale, as well as its gametocytocidal effects.

Pamaquine
(8-Aminoquinoline) Hydroxylated Metabolites

CYP450 Metabolism
(in liver) Reactive Oxygen Species (ROS)

(e.g., O2-, H2O2)
Redox Cycling Oxidative Damage to

Parasite Biomolecules Parasite Death

Click to download full resolution via product page

Caption: Proposed mechanism of action for 8-aminoquinolines like Pamaquine.

4.2. Mechanism of Hemolysis in G6PD Deficiency
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The same oxidative stress mechanism is responsible for the primary toxicity of pamaquine:

hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.

G6PD is a crucial enzyme in the pentose phosphate pathway, which is the only source of

NADPH in red blood cells. NADPH is essential for regenerating reduced glutathione (GSH), a

key antioxidant that protects red blood cells from oxidative damage.

In G6PD-deficient individuals, the production of NADPH is impaired. When they are exposed to

oxidant drugs like pamaquine, their red blood cells cannot cope with the increased oxidative

stress from the drug's metabolites. This leads to the oxidation of hemoglobin and other cellular

components, damage to the red blood cell membrane, and ultimately, hemolysis (the rupture of

red blood cells).

4.3. Historical Drug Discovery Workflow

The discovery of Plasmocid exemplifies the early drug discovery workflow, which was a blend

of organic synthesis, animal screening, and clinical observation.
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Caption: Early 20th-century workflow for antimalarial drug discovery, exemplified by

Plasmocid.
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Conclusion
The discovery of Plasmocid was a seminal event in the history of chemotherapy. It validated

the concept that synthetic molecules could be designed to effectively treat infectious diseases,

a paradigm shift that fueled the growth of the modern pharmaceutical industry. Although

Plasmocid (Pamaquine) has been largely replaced by the less toxic and more effective 8-

aminoquinoline, primaquine, its historical importance cannot be overstated. The early research

on Plasmocid laid the foundation for our understanding of how to treat the relapsing forms of

malaria and highlighted the critical issue of drug-induced hemolysis in G6PD-deficient

individuals, a consideration that remains paramount in the development and deployment of

antimalarial drugs today.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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